molecular formula C14H19FN4O B12934572 (S)-3-((2-Amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol

(S)-3-((2-Amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol

Cat. No.: B12934572
M. Wt: 278.33 g/mol
InChI Key: DMHYWBCNPUZCKE-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-((2-Amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((2-Amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluoro group: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the hexanol side chain: This step might involve nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques like continuous flow chemistry and green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((2-Amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer or infectious diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-3-((2-Amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Such as gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.

    Fluoroquinolones: Like ciprofloxacin, known for their antibacterial activity.

Uniqueness

(S)-3-((2-Amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol is unique due to its specific structural features, such as the combination of a quinazoline core with a fluoro group and a hexanol side chain. These features may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C14H19FN4O

Molecular Weight

278.33 g/mol

IUPAC Name

(3S)-3-[(2-amino-8-fluoroquinazolin-4-yl)amino]hexan-1-ol

InChI

InChI=1S/C14H19FN4O/c1-2-4-9(7-8-20)17-13-10-5-3-6-11(15)12(10)18-14(16)19-13/h3,5-6,9,20H,2,4,7-8H2,1H3,(H3,16,17,18,19)/t9-/m0/s1

InChI Key

DMHYWBCNPUZCKE-VIFPVBQESA-N

Isomeric SMILES

CCC[C@@H](CCO)NC1=NC(=NC2=C1C=CC=C2F)N

Canonical SMILES

CCCC(CCO)NC1=NC(=NC2=C1C=CC=C2F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.